(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid

Description

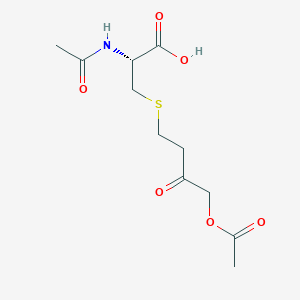

This compound is a chiral mercapturic acid derivative characterized by a (2R)-configured acetamido group and a sulfanyl-linked 4-acetyloxy-3-oxobutyl side chain. Mercapturic acids are conjugates of cysteine with electrophilic metabolites, playing roles in detoxification pathways. The unique structural features of this compound—specifically the acetyloxy and ketone groups in the butyl chain—distinguish it from related analogs. These functional groups may influence solubility, metabolic stability, and bioactivity .

Properties

Molecular Formula |

C11H17NO6S |

|---|---|

Molecular Weight |

291.32 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m0/s1 |

InChI Key |

AGVNXPWJROBNQY-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)COC(=O)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Amide Group: Starting with a suitable amino acid, the amine group can be acetylated using acetic anhydride under mild conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

Esterification: The hydroxyl group can be esterified using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Oxidation: The ketone group can be introduced through selective oxidation of the corresponding alcohol using reagents like PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study enzyme mechanisms.

Medicine: Potential use in drug development due to its unique functional groups.

Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Biological Activity

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid is a sulfur-containing amino acid derivative with significant potential in various biological applications. This compound, characterized by its unique molecular structure, exhibits diverse biological activities that warrant detailed examination. The following sections will explore its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is , with a molar mass of approximately 291.32 g/mol. Its structure includes an acetamido group, a sulfanyl group, and an acetyloxy moiety, contributing to its unique reactivity and biological properties.

Key Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₁O₆S |

| Molar Mass | 291.32 g/mol |

| Density | 1.291 g/cm³ |

| Hydrogen Bond Acceptor Count | 7 |

| Hydrogen Bond Donor Count | 2 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies have shown that certain derivatives possess strong bactericidal effects against pathogens such as Staphylococcus aureus and Enterococcus faecalis . The structural features of these compounds play a crucial role in their effectiveness against bacterial strains.

The biological activity of this compound may involve interactions with specific enzymes or receptors. Investigations into its binding affinity with proteins involved in oxidative stress response or metabolic pathways could reveal its therapeutic potential .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antibacterial efficacy of various acetamido derivatives, including those structurally related to this compound. The findings indicated that compounds with specific substitutions demonstrated enhanced antibacterial properties compared to their unsubstituted analogs .

Study 2: Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of related compounds on normal cell lines. The results suggested that while some derivatives were effective against bacterial infections, they exhibited minimal cytotoxicity towards normal cells, highlighting their potential for therapeutic applications without significant side effects .

Q & A

Q. What strategies mitigate variability in enantiomer-specific activity studies?

- Methodological Answer : Use enantiomerically pure reference standards (e.g., from Catalog of Rare Chemicals) and blinded experimental protocols. Validate findings across independent labs using harmonized SOPs. Statistical tools like ANOVA with post-hoc Tukey tests can isolate enantiomer effects from batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.